molecular formula C27H29N3O4 B2911844 (E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 862316-22-1

(E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2911844
CAS No.: 862316-22-1
M. Wt: 459.546
InChI Key: NHSTUIGJYLPXED-VAWYXSNFSA-N
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Description

(E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a recognized and potent inhibitor of the IκB kinase (IKK) complex, specifically targeting both the IKK-α and IKK-β subunits. The IKK complex is a central regulator of the NF-κB signaling pathway, a critical transcription factor involved in inflammatory responses, cell survival, and proliferation. By inhibiting IKK-α/β, this compound effectively blocks the phosphorylation and subsequent degradation of IκB, thereby preventing the translocation of NF-κB to the nucleus and the expression of its target genes. This mechanism makes it a highly valuable tool for researchers investigating the role of NF-κB signaling in various disease models, including chronic inflammatory diseases, autoimmune disorders, and cancer, where constitutive NF-κB activation is often a key driver of pathogenesis. Its application extends to the study of tumor cell survival, proliferation, and resistance to chemotherapy, providing critical insights for the development of novel therapeutic strategies. The compound's structural features, including the acryloyl group, are characteristic of molecules designed to interact with the kinase ATP-binding site, ensuring potent and specific inhibition. Researchers utilize this inhibitor to dissect complex signaling networks and to validate IKK-α/β as a therapeutic target in preclinical studies.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-27(2,3)20-9-7-19(8-10-20)24-23(22(31)12-11-21-6-4-17-34-21)25(32)26(33)30(24)15-5-14-29-16-13-28-18-29/h4,6-13,16-18,24,32H,5,14-15H2,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSTUIGJYLPXED-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels of these molecules within the cell. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Pharmacokinetics

It is mentioned that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer. This suggests that the compound has good bioavailability in the target organ, the lungs, and its action is localized, reducing potential systemic side effects.

Biological Activity

The compound known as (E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its effects on various cellular pathways and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of an imidazole ring, a furan moiety, and a pyrrolone backbone, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in human cancer cell lines.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits significant antimicrobial activity against several pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound's structure may enhance its interaction with microbial targets.

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. In vitro studies revealed that it inhibits cell growth and induces apoptosis in cancer cells.

Case Study: Inhibition of Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The results are summarized in the following table:

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
256040
503070

The results indicate a dose-dependent increase in apoptosis, suggesting that higher concentrations lead to more significant anticancer effects.

Anti-inflammatory Effects

The anti-inflammatory activity of the compound has been assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Findings

In vitro assays demonstrated that treatment with the compound significantly reduced levels of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200400

This reduction suggests that the compound may serve as a viable candidate for further development as an anti-inflammatory agent.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Initial studies suggest that it may act by:

  • Modulating Enzyme Activity : The compound appears to inhibit specific enzymes involved in inflammation and cancer progression.
  • Interfering with Cell Signaling Pathways : It may disrupt signaling pathways critical for cell survival and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares the target compound with structurally related pyrrol-2-one derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
(E)-1-(3-(1H-imidazol-1-yl)propyl)-5-(4-(tert-butyl)phenyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1H-pyrrol-2(5H)-one 4-(tert-butyl)phenyl, 3-(furan-2-yl)acryloyl, 3-hydroxy, imidazole-propyl ~495.56 High lipophilicity (logP ~3.8), intramolecular H-bonding at 3-OH Target Compound
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-((3-methylbenzyl)oxy)benzoyl)-5-phenyl-1H-pyrrol-2(5H)-one 4-((3-methylbenzyl)oxy)benzoyl, phenyl, imidazole-propyl ~529.61 Enhanced aromatic stacking due to benzyloxy group; moderate solubility in polar solvents
4-(3-Fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one 3-fluoro-4-methoxybenzoyl, 2-fluorophenyl, imidazole-propyl ~507.49 Increased electronegativity from fluorine atoms; improved metabolic stability

Key Comparative Findings

Hydrogen Bonding and Tautomerism
  • The 3-hydroxy group in the target compound forms a stable intramolecular hydrogen bond with the adjacent carbonyl group, akin to hydroxypyrazole derivatives . This stabilizes the enol tautomer, reducing reactivity toward nucleophiles.
  • In contrast, fluorinated analogs (e.g., ) exhibit weaker intramolecular H-bonding due to electron-withdrawing fluorine substituents, increasing susceptibility to tautomeric shifts.
Lipophilicity and Bioavailability
  • The benzyloxy substituent in enhances aromatic interactions but introduces steric hindrance, reducing diffusion rates in biological systems.
Electrophilic Reactivity
  • The α,β-unsaturated ketone (acryloyl group) in the target compound is a Michael acceptor site, enabling covalent binding to thiol groups in proteins. This feature is absent in non-acryloyl analogs like and .
Analytical Characterization
  • 2D-HPTLC and LC/MS methods (as used in marine actinomycete studies ) are applicable for profiling trace components in these compounds. Retention behavior correlates with hydroxyl group positioning and intramolecular H-bond strength .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this structurally complex pyrrolone derivative requires a multi-step approach, integrating:

Core Pyrrolone Formation : Use a Knorr-type cyclocondensation between β-keto esters and amines, followed by hydroxylation at the 3-position .

Imidazole Propyl Side Chain Installation : Employ nucleophilic substitution or Mitsunobu reactions to introduce the 3-(1H-imidazol-1-yl)propyl moiety, ensuring compatibility with the pyrrolone’s acid-sensitive groups .

Furan-Acryloyl Conjugation : Utilize Heck coupling or Horner-Wadsworth-Emmons reactions to attach the (E)-configured acryloyl group, optimizing solvent polarity (e.g., DMF/water mixtures) to favor stereoselectivity .

tert-Butylphenyl Incorporation : Suzuki-Miyaura cross-coupling with a boronic ester derivative of 4-(tert-butyl)phenyl under palladium catalysis .
Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios) and validate via HPLC purity assessments (>98%) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:
A combination of orthogonal techniques is required:

  • HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (70:30 to 20:80 over 20 min) to assess purity (>95%) .
  • FTIR : Confirm key functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, acryloyl C=O at 1680 cm⁻¹) .
  • NMR : Assign protons in DMSO-d6:
    • 1H NMR : δ 7.2–8.1 ppm (aromatic protons from imidazole, furan, phenyl), δ 6.5–7.0 ppm (acryloyl CH=CH), δ 1.3 ppm (tert-butyl CH3) .
    • 13C NMR : Verify quaternary carbons (e.g., tert-butyl C at 31 ppm, pyrrolone carbonyl at 170 ppm) .
  • MS (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C28H32N3O5: 514.2342) .

Advanced: How can computational modeling predict the stereoelectronic effects of the furan-acryloyl moiety on reactivity?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map frontier molecular orbitals (HOMO/LUMO) and identify electron-deficient regions in the acryloyl group, which may influence nucleophilic attack susceptibility .

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess conformational stability of the (E)-acryloyl configuration .

Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to rationalize observed bioactivity discrepancies in analogous compounds .

Advanced: How can contradictory data on the biological activity of pyrrolone derivatives be resolved?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Re-evaluate reported compounds via HPLC-MS to confirm absence of regioisomers or byproducts .
  • Assay Conditions : Standardize cell-based assays (e.g., fix ATP concentration in kinase inhibition studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Structure-Activity Relationships (SAR) : Perform systematic substituent scanning (e.g., replace tert-butyl with CF3 or H) to isolate contributions of specific groups .

Advanced: What experimental approaches validate the influence of the tert-butyl group on pharmacokinetics?

Methodological Answer:

LogP Measurement : Compare octanol/water partition coefficients of the tert-butyl derivative vs. analogs (e.g., methyl or hydrogen substituents) to quantify lipophilicity .

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS; tert-butyl’s steric bulk may reduce CYP450-mediated oxidation .

Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to assess binding affinity, correlating with bioavailability .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1 mg/mL in buffers pH 1–12 at 40°C for 24 hr). Monitor via HPLC for hydrolysis of the acryloyl ester or pyrrolone ring opening .
  • Thermal Stability : Store lyophilized solid at -20°C (desiccated) to prevent dimerization. For solutions, use inert atmospheres (N2) to avoid oxidative degradation .

Advanced: How can crystallography resolve ambiguities in the spatial arrangement of the imidazole-propyl side chain?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Resolve torsional angles between the imidazole ring and propyl linker, confirming gauche or anti-periplanar conformations .
  • Comparative Analysis : Overlay with analogous structures (e.g., ’s pyrazolone derivatives) to identify steric clashes or hydrogen-bonding patterns influencing flexibility .

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